molecular formula C22H19BrN4O3S B11545371 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311323-38-3

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11545371
CAS No.: 311323-38-3
M. Wt: 499.4 g/mol
InChI Key: FWKRXCGEVKPTKA-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a bromothiophene moiety, a nitrophenyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction mixture being heated to around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, aminated derivatives, and other functionalized hexahydroquinoline compounds.

Scientific Research Applications

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with DNA, proteins, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(4-methylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromothiophene moiety, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

311323-38-3

Molecular Formula

C22H19BrN4O3S

Molecular Weight

499.4 g/mol

IUPAC Name

2-amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H19BrN4O3S/c1-22(2)8-16-20(17(28)9-22)19(18-7-12(23)11-31-18)15(10-24)21(25)26(16)13-3-5-14(6-4-13)27(29)30/h3-7,11,19H,8-9,25H2,1-2H3

InChI Key

FWKRXCGEVKPTKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC(=CS4)Br)C(=O)C1)C

Origin of Product

United States

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